Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1946822-87-2
VCID: VC4189186
InChI: InChI=1S/C9H11ClN2O3/c1-3-4-12-7(8(10)13)5-6(11-12)9(14)15-2/h5H,3-4H2,1-2H3
SMILES: CCCN1C(=CC(=N1)C(=O)OC)C(=O)Cl
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 1946822-87-2

Cat. No.: VC4189186

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65

* For research use only. Not for human or veterinary use.

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate - 1946822-87-2

Specification

CAS No. 1946822-87-2
Molecular Formula C9H11ClN2O3
Molecular Weight 230.65
IUPAC Name methyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H11ClN2O3/c1-3-4-12-7(8(10)13)5-6(11-12)9(14)15-2/h5H,3-4H2,1-2H3
Standard InChI Key OCYLVKFPPOUTAM-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C(=O)OC)C(=O)Cl

Introduction

Chemical Identity and Physicochemical Properties

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂O₃
Molar Mass230.65 g/mol
Density1.33 ± 0.1 g/cm³ (Predicted)
Boiling Point346.8 ± 27.0°C (Predicted)
pKa-2.55 ± 0.10 (Predicted)
Purity (Commercial)≥97%

The chlorocarbonyl group at position 5 and the propyl chain at position 1 contribute to its electrophilic reactivity, making it a versatile building block for further functionalization .

Synthesis and Structural Characterization

Synthetic Routes

The compound is typically synthesized via multistep reactions involving pyrazole core formation followed by selective functionalization. A representative pathway involves:

  • Pyrazole Ring Formation: Condensation of β-keto esters with hydrazines under acidic conditions, as demonstrated in the synthesis of analogous pyrazole carboxylates .

  • Chlorocarbonyl Introduction: Treatment with thionyl chloride (SOCl₂) converts carboxylic acid intermediates to acyl chlorides. For example, Huang et al. (2017) synthesized similar derivatives by reacting pyrazole-5-carboxylic acids with SOCl₂ in dichloroethane .

  • Esterification: Methylation of the carboxyl group using methanol under acidic or basic conditions .

Structural Analysis

  • NMR Spectroscopy: Protons on the pyrazole ring resonate between δ 2.24–4.14 ppm for methyl and propyl groups, while the chlorocarbonyl carbon appears near δ 160–170 ppm in ¹³C NMR .

  • Mass Spectrometry: The molecular ion peak at m/z 230.65 corresponds to [M+H]⁺, with fragmentation patterns indicating loss of COCl (63 Da) and OCH₃ (31 Da) .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a precursor to kinase inhibitors and apoptosis-inducing agents. For instance:

  • Wee1 Kinase Inhibitors: Analogous pyrazole carboxamides, such as Adavosertib (AZD-1775), inhibit Wee1 kinase (IC₅₀ = 5.2 nM), enhancing chemotherapy efficacy in cancer models .

  • Antimicrobial Agents: Pyrazole derivatives exhibit activity against Aphis fabae (85.7% mortality at 12.5 mg/L), comparable to imidacloprid .

ParameterRecommendationSource
Storage2–8°C in airtight containers
HandlingUse PPE; avoid inhalation
StabilityStable under inert atmosphere

Commercial suppliers like MolCore provide the compound at ≥97% purity under ISO-certified conditions, ensuring consistency for research applications .

Future Directions and Challenges

  • Optimized Synthesis: Streamlining steps to improve yields beyond the current 30–50% range .

  • Structure-Activity Relationships (SAR): Systematic modification of the propyl and chlorocarbonyl groups to enhance bioactivity .

  • Ecotoxicological Studies: Assessing environmental impact to meet regulatory standards for agrochemical use .

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